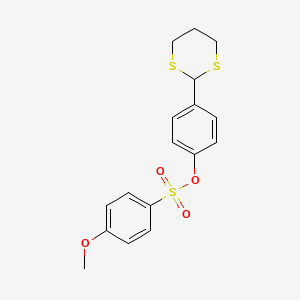

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate” is a chemical compound with the molecular formula C17H18O4S3 and a molecular weight of 382.51 . It is intended for research use only.

Synthesis Analysis

The synthesis of 1,3-Dithianes, such as “4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Various catalysts have been used for the thioacetalization of carbonyl compounds and O,O-acetals, including Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2], yttrium triflate, tungstophosphoric acid (H 3 PW 12 O 40), iodine, and p-toluenesulfonic acid .Molecular Structure Analysis

The molecular structure of “4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate” is defined by its molecular formula, C17H18O4S3 .Applications De Recherche Scientifique

- 1,4-Dithianes are versatile C2-building blocks for synthesizing complex molecular architectures . While 1,3-dithianes are well-known, 1,4-dithianes offer attractive transformations. They can be selectively cleaved or reduced to reveal a versatile C2-synthon, enabling controlled carbon–carbon bond formation. Researchers have harnessed this reactivity to construct diverse molecules, including lipids, carbohydrates, and carbocyclic scaffolds.

- 1,3-dithianes have been employed as powerful C1-synthons in total synthesis. Recent examples demonstrate their utility in efficiently constructing complex molecules . By incorporating the original ‘dithiane-scaffolding,’ researchers achieve concise and effective syntheses.

- Although not directly related to 4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate, the development of efficient methods for tracing and inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity in biological systems is significant for disease diagnosis and treatment .

- 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine has been prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine favors the formation of C-4 substituted products .

Organic Synthesis Building Block

Total Synthesis of Complex Targets

Inhibition of SHP1 Activity

Regioselective Synthesis of Pyrimidine Derivatives

Propriétés

IUPAC Name |

[4-(1,3-dithian-2-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4S3/c1-20-14-7-9-16(10-8-14)24(18,19)21-15-5-3-13(4-6-15)17-22-11-2-12-23-17/h3-10,17H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBFAVHWPUZWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)